molecular formula C18H14N4OS2 B6118812 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Katalognummer: B6118812
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: UGVGMFBABYXZGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential in treating tuberculosis (TB). TB is a serious infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it increasingly difficult to treat, and there is an urgent need for new drugs to combat this disease.

Wirkmechanismus

The exact mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. This compound has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the proton motive force, which is critical for the generation of energy in the bacterial cell.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity towards mammalian cells, and it does not induce significant liver or kidney toxicity in animal models. This compound has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new drugs to combat the growing problem of drug resistance in TB. However, one of the limitations of this compound is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of focus is to further elucidate the mechanism of action of the compound and to identify its molecular targets in M. tuberculosis. Another area of focus is to optimize the pharmacokinetic properties of the compound, such as its solubility and stability, to improve its efficacy in vivo. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a new drug for the treatment of TB.

Synthesemethoden

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide was synthesized using a multicomponent reaction that involves the condensation of 2-aminobenzimidazole, thiourea, and 2-bromoacetic acid in the presence of a catalyst. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that this compound has potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. In vivo studies using animal models of TB have also shown promising results, with this compound demonstrating efficacy in reducing bacterial load and improving survival rates.

Eigenschaften

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(21-17-19-10-11-24-17)12-25-18-20-14-8-4-5-9-15(14)22(18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVGMFBABYXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.